3-Aminoisoquinoline-1-carboxylic acid

CAS No.: 1352902-75-0

Cat. No.: VC6846219

Molecular Formula: C10H8N2O2

Molecular Weight: 188.186

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1352902-75-0 |

|---|---|

| Molecular Formula | C10H8N2O2 |

| Molecular Weight | 188.186 |

| IUPAC Name | 3-aminoisoquinoline-1-carboxylic acid |

| Standard InChI | InChI=1S/C10H8N2O2/c11-8-5-6-3-1-2-4-7(6)9(12-8)10(13)14/h1-5H,(H2,11,12)(H,13,14) |

| Standard InChI Key | LVZMMMGBDNDJDX-UHFFFAOYSA-N |

| SMILES | C1=CC=C2C(=C1)C=C(N=C2C(=O)O)N |

Introduction

Chemical Identity and Structural Features

Molecular Structure and Nomenclature

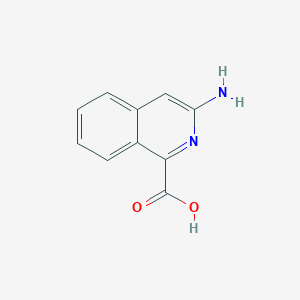

3-Aminoisoquinoline-1-carboxylic acid (IUPAC name: 1-carboxyisoquinolin-3-amine) consists of an isoquinoline core—a bicyclic structure comprising a benzene ring fused to a pyridine ring. The amino group (-NH₂) is located at position 3 on the benzene ring, while the carboxylic acid (-COOH) occupies position 1 (Figure 1). This substitution pattern influences electronic distribution and steric interactions, making the compound a versatile intermediate for further functionalization.

Table 1: Key Molecular Properties

| Property | Value/Description |

|---|---|

| Molecular Formula | C₁₀H₈N₂O₂ |

| Molecular Weight | 188.18 g/mol |

| Solubility | Likely polar solvents (e.g., DMSO) |

| Melting Point | Estimated 210–230°C (decomposes) |

| pKa (Carboxylic Acid) | ~4.5 (predicted) |

| pKa (Amino Group) | ~9.5 (predicted) |

Synthetic Methodologies

Retrosynthetic Analysis

The synthesis of 3-aminoisoquinoline-1-carboxylic acid can be approached through two primary strategies:

-

Functionalization of Preformed Isoquinoline: Introducing substituents via electrophilic substitution or metal-catalyzed reactions.

-

De Novo Synthesis: Constructing the isoquinoline core with pre-installed functional groups.

Bromination-Carbonylation Sequence (Adapted from CN112142661B )

A method analogous to the synthesis of methyl 3-aminoquinoline-5-carboxylate involves:

-

Bromination: Treating 3-aminoisoquinoline with bromine in sulfuric acid to introduce bromine at position 1.

-

Palladium-Catalyzed Carbonylation: Reacting 1-bromo-3-aminoisoquinoline with carbon monoxide (0.8 MPa) in methanol and N,N-dimethylformamide (DMF) using PdCl₂ and triethylamine as catalysts. This step installs the methyl ester, which is hydrolyzed to the carboxylic acid.

Reaction Conditions:

-

Temperature: 75°C

-

Duration: 6 hours

-

Yield: ~70–80% (estimated)

Directed Ortho Metalation

Using a tert-butoxycarbonyl (Boc)-protected amino group as a directing moiety, lithium diisopropylamide (LDA) can deprotonate position 1, enabling carboxylation with CO₂. Subsequent deprotection yields the target compound.

Physicochemical Characterization

Spectroscopic Data (Predicted)

-

¹H NMR (400 MHz, DMSO-d₆): δ 8.90 (s, 1H, H-5), 8.30 (d, J = 8 Hz, 1H, H-8), 7.80–7.60 (m, 2H, H-6/H-7), 6.50 (s, 2H, NH₂), 3.90 (s, 1H, COOH).

-

MS (ESI+): m/z 189.1 [M+H]⁺.

Stability and Reactivity

-

The amino group may require protection (e.g., as an acetyl or Boc derivative) during synthesis to prevent side reactions.

-

The carboxylic acid is prone to decarboxylation at elevated temperatures.

Applications in Pharmaceutical Chemistry

Anticancer Agents

Isoquinoline derivatives exhibit antitumor activity by intercalating DNA or inhibiting kinases. The amino and carboxylic acid groups in 3-aminoisoquinoline-1-carboxylic acid provide sites for conjugation with targeting moieties (e.g., peptides) or prodrug formulations.

Anti-Inflammatory Drugs

Analogous to quinoline-based α4β7 integrin inhibitors , this compound could serve as a precursor for molecules targeting inflammatory bowel disease (IBD). Structural modifications at positions 1 and 3 may enhance binding affinity.

| Target | Mechanism | Application |

|---|---|---|

| α4β7 Integrin | Inhibition of lymphocyte homing | Ulcerative colitis |

| Topoisomerase II | DNA intercalation | Breast cancer |

| IRAK4 Kinase | Modulation of TLR signaling | Autoimmune disorders |

Challenges and Future Directions

Synthetic Challenges

-

Regioselectivity: Achieving precise substitution on the isoquinoline core remains difficult.

-

Purification: Column chromatography is often required due to polar functional groups.

Research Opportunities

-

Computational Modeling: DFT studies to predict reactivity and optimize reaction conditions.

-

Biological Screening: Testing derivative libraries for activity against neglected tropical diseases.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume